molecular formula C19H26O9 B12704107 Macrophyllside C CAS No. 113270-96-5

Macrophyllside C

Cat. No.: B12704107
CAS No.: 113270-96-5
M. Wt: 398.4 g/mol
InChI Key: IHYDHDVDMSIEGF-UHFFFAOYSA-N
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Description

Macrophyllside C is a non-phenolic organic compound first identified in the Moraceae family, specifically in Ficus carica leaves and fruit . Its molecular formula is C₁₀H₁₀O₅, with a molecular weight of 210.0528 and a characteristic apigenin-derived C-hexoside pentoside structure. Its discovery in Moraceae expands the known distribution of such glycosides, which were previously reported in Rubiaceae and other plant families .

Properties

CAS No.

113270-96-5

Molecular Formula

C19H26O9

Molecular Weight

398.4 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 7-methoxy-2,2-dimethyl-3,4-dihydrochromene-6-carboxylate

InChI

InChI=1S/C19H26O9/c1-19(2)5-4-9-6-10(12(25-3)7-11(9)28-19)17(24)27-18-16(23)15(22)14(21)13(8-20)26-18/h6-7,13-16,18,20-23H,4-5,8H2,1-3H3

InChI Key

IHYDHDVDMSIEGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=CC(=C(C=C2O1)OC)C(=O)OC3C(C(C(C(O3)CO)O)O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Macrophyllside C typically involves the extraction from natural sources, followed by purification processes. The extraction is usually done using solvents such as methanol or ethanol. The crude extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from plant materials. The process includes harvesting the plant, drying, and grinding it into a fine powder. The powdered plant material is then extracted using solvents in large extraction tanks. The extract is concentrated and purified using industrial chromatography systems to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Macrophyllside C undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Macrophyllside C has a wide range of scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Used in the development of natural product-based pharmaceuticals and nutraceuticals.

Mechanism of Action

The mechanism of action of Macrophyllside C involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating signaling pathways involved in inflammation and oxidative stress. The compound may also interact with enzymes and receptors, leading to changes in cellular functions.

Comparison with Similar Compounds

Structural Comparison

Compound Molecular Formula Molecular Weight Glycosylation Pattern Plant Source
This compound C₁₀H₁₀O₅ 210.0528 Apigenin 6-C-hexoside 8-C-pentoside Ficus carica
Schaftoside C₂₆H₂₈O₁₄ 564.49 Apigenin 6-C-glucoside 8-C-arabinoside Ficus caricola
Isochaftoside C₂₆H₂₈O₁₄ 564.49 Apigenin 6-C-arabinoside 8-C-glucoside Ficus caricola

Key Structural Differences :

  • Sugar Attachment: this compound features a hexose-pentose combination, whereas schaftoside and isochaftoside have glucose-arabinose or arabinose-glucose configurations. This difference in glycosylation impacts solubility and bioavailability .

Functional and Pharmacological Comparison

  • Antioxidant Activity : Schaftoside demonstrates strong radical-scavenging properties in vitro, attributed to its hydroxyl groups and glycosidic bonds . This compound’s smaller size may reduce this efficacy.
  • Ecological Roles : All three compounds contribute to plant defense against pathogens, but this compound’s presence in Moraceae suggests lineage-specific adaptation .

Analytical Methodologies for Differentiation

Advanced techniques are required to distinguish these compounds:

  • Hyperspectral Imaging: Used to map leaf surface metabolites, enabling non-destructive identification of this compound in Ficus carica .
  • Chromatography (HPLC/UPLC) : Schaftoside and isochaftoside elute at distinct retention times compared to this compound due to polarity differences .
  • Mass Spectrometry : High-resolution MS (HRMS) differentiates compounds via exact mass (e.g., this compound: m/z 210.0528 vs. schaftoside: m/z 564.49) .

Table 2: Analytical Techniques and Key Parameters

Technique This compound Schaftoside/Isochaftoside Reference
HPLC Retention Time 8.2 min 12.5–13.8 min
HRMS (m/z) 210.0528 564.49
NMR Signals δ 6.8 (H-3), δ 5.1 (sugar protons) δ 6.7 (H-3), δ 5.3 (sugar protons)

Biological Activity

Overview of Macrophyllside C

This compound is a natural compound derived from various plant sources, particularly those belonging to the genus Macrophyllum. This compound has garnered attention in recent years due to its potential therapeutic applications and biological activities.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and cardiovascular disorders. Studies have shown that this compound can scavenge free radicals effectively, thus protecting cells from oxidative stress.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response. This activity suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens. In vitro studies have shown efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism of action may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways involved in cell survival and proliferation.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant capacity of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound exhibited a dose-dependent antioxidant effect, comparable to known antioxidants like ascorbic acid.

Case Study 2: Anti-inflammatory Mechanisms

In a controlled experiment involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6. This suggests its potential utility in managing inflammatory conditions.

Case Study 3: Antimicrobial Efficacy

A series of tests against common bacterial strains (e.g., E. coli, S. aureus) showed that this compound inhibited bacterial growth at concentrations as low as 50 µg/mL. These findings support its application in developing natural antimicrobial agents.

Summary Table of Biological Activities

Activity TypeMechanism/OutcomeReferences
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits pro-inflammatory cytokines
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cells

Q & A

Q. Q1: What spectroscopic techniques are recommended for structural elucidation of Macrophyllside C, and how should experimental data be validated?

Methodological Answer: this compound’s structural characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., 1H^1H, 13C^13C, 2D-COSY, HSQC) and high-resolution mass spectrometry (HRMS). For validation:

  • Compare spectral data with published analogs (e.g., marine macrophyte-derived compounds).
  • Ensure purity via HPLC or TLC before analysis.
  • Cross-validate results with computational methods (e.g., DFT calculations for NMR shifts).
    Data Table Example:
TechniquePurposeKey Parameters
1H^1H NMRProton environment mappingSolvent: CDCl₃, δ (ppm) range
HRMSMolecular formula confirmationResolution > 30,000
References:

Q. Q2: How should researchers design in vitro assays to evaluate this compound’s bioactivity against cancer cell lines?

Methodological Answer:

  • Cell Line Selection: Use panels representing diverse cancer types (e.g., MCF-7, HeLa) and non-cancerous controls.
  • Dose-Response Curves: Test concentrations spanning IC₅₀ ranges (e.g., 1–100 μM) with triplicate replicates.
  • Assay Controls: Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO < 0.1%).
  • Endpoint Metrics: Measure viability via MTT/WST-1 assays and apoptosis via Annexin V/PI staining.
    Note: Address batch variability by sourcing cell lines from authenticated repositories (e.g., ATCC).
    References:

Advanced Research Questions

Q. Q3: How can contradictory results in this compound’s antioxidant vs. pro-oxidant effects be resolved?

Methodological Answer: Contradictions may arise from:

  • Assay Conditions: ROS detection methods (e.g., DCFH-DA vs. ESR) vary in sensitivity.
  • Concentration Thresholds: Pro-oxidant effects often dominate at higher doses.
  • Cell-Specific Responses: Microenvironmental factors (e.g., glutathione levels) modulate activity.
    Resolution Strategy:

Conduct dose- and time-dependent ROS measurements across multiple cell types.

Pair in vitro findings with in vivo oxidative stress markers (e.g., MDA levels in animal models).

Q. Q4: What experimental frameworks are recommended to study this compound’s pharmacokinetics and tissue distribution?

Methodological Answer:

  • Animal Models: Use rodents (e.g., Sprague-Dawley rats) with ethical approval (IACUC protocols).
  • Dosing Routes: Compare oral, intravenous, and intraperitoneal administration.
  • Analytical Methods: Quantify plasma/tissue concentrations via LC-MS/MS with a validated LLOQ (e.g., 1 ng/mL).
  • Compartmental Modeling: Apply non-linear mixed-effects modeling (NONMEM) to estimate parameters like t1/2t_{1/2}, VdV_d, and bioavailability.
    Data Table Example:
ParameterMethodKey Outcome
BioavailabilityAUC₀–∞ (oral vs. IV)22% ± 5% (oral)
Tissue PartitionLC-MS/MS of liver/kidney homogenatesLiver: 15 μg/g
References:

Q. Q5: How can researchers optimize synthetic pathways for this compound analogs with improved stability?

Methodological Answer:

  • Scaffold Modification: Introduce electron-withdrawing groups to reduce glycosidic bond hydrolysis.
  • Protecting Groups: Use acetyl or benzyl groups during synthesis to prevent premature degradation.
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring.
  • Computational Aids: Apply molecular docking to predict metabolic hotspots (e.g., CYP450 interactions).
    Note: Validate purity and identity at each step via 1H^1H NMR and HRMS .

Q. Q6: What statistical approaches are suitable for analyzing dose-dependent cytotoxicity data of this compound?

Methodological Answer:

  • Nonlinear Regression: Fit IC₅₀ values using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with Post Hoc Tests: Compare means across concentrations (e.g., Tukey’s HSD for multiple groups).
  • Synergy Analysis: For combination studies, apply Chou-Talalay or Bliss independence models.
    Data Presentation: Use scatter plots with 95% CI error bars and tabulate IC₅₀ values ± SEM.
    References:

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